N-(2-(6-((2-(indolin-1-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide
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Overview
Description
N-(2-(6-((2-(indolin-1-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide is a complex organic compound that features a unique structure combining several heterocyclic moieties
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to interact with a variety of enzymes and receptors . They have shown diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .
Mode of Action
It is known that the triazole and thiadiazine moieties in similar compounds can make specific interactions with different target receptors . These interactions can lead to changes in the function of these targets, which can result in various biological effects.
Biochemical Pathways
Compounds with similar structures have been found to affect a variety of biochemical pathways due to their ability to interact with different enzymes and receptors . The downstream effects of these interactions can vary depending on the specific targets and the nature of the interactions.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been conducted on similar compounds . These studies can provide insights into the potential ADME properties of this compound and their impact on its bioavailability.
Result of Action
Similar compounds have been found to have a variety of effects, including inhibiting cell proliferation and inducing apoptosis . These effects can contribute to the compound’s potential therapeutic activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(6-((2-(indolin-1-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide typically involves multiple steps, starting with the preparation of the indolin-1-yl-2-oxoethyl intermediate. This intermediate is then reacted with a triazolo[4,3-b]pyridazine derivative under specific conditions to form the desired compound. The reaction conditions often include the use of acid catalysts and controlled temperatures to ensure the proper formation of the triazole ring .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated systems to precisely control reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-(2-(6-((2-(indolin-1-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(2-(6-((2-(indolin-1-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: Utilized in the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing the indole moiety, known for their diverse biological activities.
Triazole Derivatives: Compounds with the triazole ring, often used in medicinal chemistry for their pharmacological properties.
Pyridazine Derivatives: Compounds featuring the pyridazine ring, known for their potential as therapeutic agents.
Uniqueness
N-(2-(6-((2-(indolin-1-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide is unique due to its combination of multiple heterocyclic rings, which may confer distinct biological activities and therapeutic potential. This structural complexity allows for specific interactions with various biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[2-[6-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N6O2S/c31-23(29-15-13-17-6-4-5-9-19(17)29)16-33-22-11-10-20-26-27-21(30(20)28-22)12-14-25-24(32)18-7-2-1-3-8-18/h1-11H,12-16H2,(H,25,32) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTQQMKBLEGDVRK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSC3=NN4C(=NN=C4CCNC(=O)C5=CC=CC=C5)C=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N6O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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